Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate
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Overview
Description
Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate is a chemical compound with the molecular formula C14H14F2N2O3 It is characterized by the presence of a tert-butyl ester group, a difluoromethyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate typically involves the formation of the oxadiazole ring followed by esterification. One common method includes the reaction of 4-carboxybenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with difluoromethylating agents under specific conditions to form the oxadiazole ring. Finally, the esterification with tert-butyl alcohol is carried out using acid catalysts to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The difluoromethyl group and oxadiazole ring can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various alcohols or amines .
Scientific Research Applications
Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate involves its interaction with specific molecular targets. The oxadiazole ring and difluoromethyl group can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate
- Tert-butyl 4-[5-(methyl)-1,3,4-oxadiazol-2-yl]benzoate
Uniqueness
Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O3/c1-14(2,3)21-13(19)9-6-4-8(5-7-9)11-17-18-12(20-11)10(15)16/h4-7,10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKJEZCNKRPHGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=NN=C(O2)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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